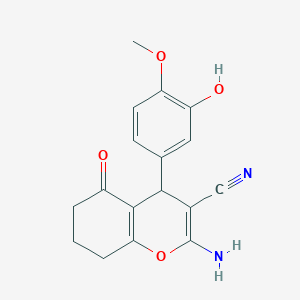

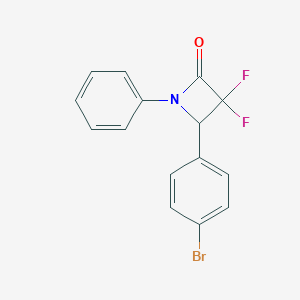

![molecular formula C19H19N3O6S3 B380414 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 326907-57-7](/img/structure/B380414.png)

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and two sulfonyl groups (SO2), which are common in various drug molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiazole ring, followed by the introduction of the sulfonyl and morpholinosulfonyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzothiazole ring is aromatic, which means it is particularly stable. The sulfonyl groups are polar, which could influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. The presence of polar sulfonyl groups could make the compound soluble in polar solvents. The compound’s reactivity would be influenced by the presence of these groups as well as the aromatic benzothiazole ring .Scientific Research Applications

Anticancer Properties

This compound has been evaluated for its cytotoxic effects against cancer cell lines. Notably, two derivatives—N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) and N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothioamide (3c)—demonstrated significant cytotoxicity against three cancer cell lines: A549, MCF7-MDR, and HT1080 . Further studies could explore its mechanism of action and potential as an anticancer agent.

Antibacterial and Antifungal Activities

Most of the synthesized compounds exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some other fungi. Investigating their specific antibacterial and antifungal mechanisms could provide valuable insights for drug development .

Green Synthesis of Benzo[d]imidazo[2,1-b]thiazoles

The compound’s structure includes a benzothiazole moiety. Interestingly, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole. This green synthesis method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles, which have diverse applications in medicinal chemistry and materials science .

Photophysical Phenomena in Different Solvents

Another derivative, 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), is relevant for making naphthalene. Its photophysical properties were observed to vary in different solvents. Understanding these solvent effects can contribute to optimizing its use in various applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S3/c1-30(24,25)15-6-7-16-17(12-15)29-19(20-16)21-18(23)13-2-4-14(5-3-13)31(26,27)22-8-10-28-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNFRCIUNPBMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

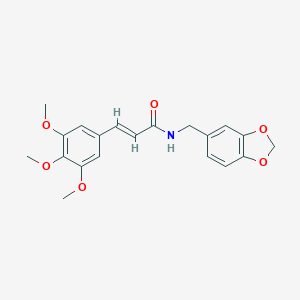

![2-amino-4-(2-butoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B380339.png)

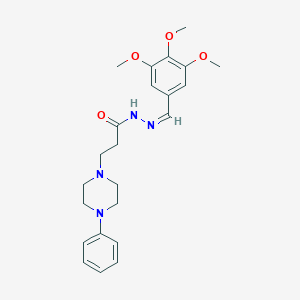

![2-[[1-[2-Hydroxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B380340.png)

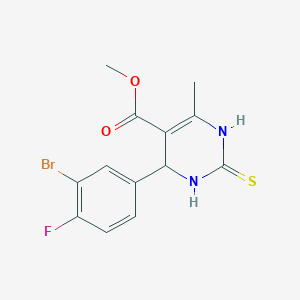

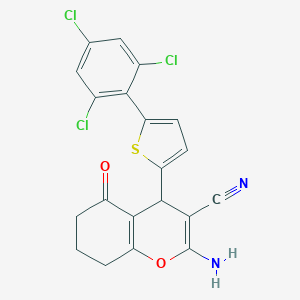

![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)thiophen-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380347.png)

![ethyl (5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B380348.png)

![Ethyl 2-[({1-[(4-chlorophenyl)sulfonyl]-2-piperidinyl}carbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B380353.png)

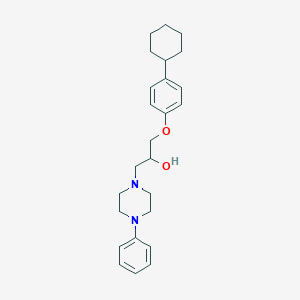

![2-[2-(4-{3-[(4-cyclohexylphenyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380354.png)

![1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-3-(3,3,5-trimethyl-cyclohexyloxy)-propane-2-thiol](/img/structure/B380355.png)